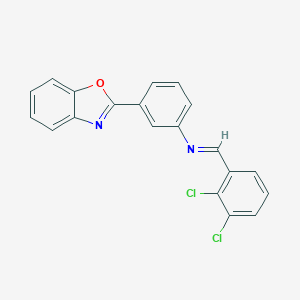![molecular formula C24H16N6 B400157 (1E)-1-[(ANTHRACEN-9-YL)METHYLIDENE]-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE](/img/structure/B400157.png)
(1E)-1-[(ANTHRACEN-9-YL)METHYLIDENE]-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Anthracen-9-ylmethylene-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine” is a complex organic compound that features both anthracene and tetraaza-fluorene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-Anthracen-9-ylmethylene-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine” typically involves the condensation of anthracene derivatives with tetraaza-fluorene derivatives under specific conditions. Common reagents used in the synthesis may include hydrazine derivatives, aldehydes, and catalysts to facilitate the reaction. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
“N-Anthracen-9-ylmethylene-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the anthracene or tetraaza-fluorene moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the anthracene or tetraaza-fluorene rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, “N-Anthracen-9-ylmethylene-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine” is studied for its photophysical properties, making it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology
In biological research, this compound may be explored for its potential as a fluorescent probe or as a building block for bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry
Industrially, the compound may find applications in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism by which “N-Anthracen-9-ylmethylene-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine” exerts its effects depends on its specific application. For example, in optoelectronic devices, the compound’s photophysical properties are crucial. In medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other anthracene derivatives and tetraaza-fluorene derivatives, such as:
- 9-Anthraldehyde
- 2,7-Diazafluorene
- Anthracene-9-carboxaldehyde
Uniqueness
“N-Anthracen-9-ylmethylene-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine” is unique due to its combination of anthracene and tetraaza-fluorene moieties, which impart distinct photophysical and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C24H16N6 |
|---|---|
Poids moléculaire |
388.4g/mol |
Nom IUPAC |
N-[(E)-anthracen-9-ylmethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C24H16N6/c1-3-9-17-15(7-1)13-16-8-2-4-10-18(16)20(17)14-25-29-24-27-23-22(28-30-24)19-11-5-6-12-21(19)26-23/h1-14H,(H2,26,27,29,30)/b25-14+ |
Clé InChI |
LYLYZHMBBJPZAT-AFUMVMLFSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC4=NC5=C(C6=CC=CC=C6N5)N=N4 |
SMILES isomérique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC4=NC5=C(C6=CC=CC=C6N5)N=N4 |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC4=NC5=C(C6=CC=CC=C6N5)N=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}propanamide](/img/structure/B400076.png)
![2-({[4-(1,3-Benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl)-4-bromo-6-ethoxyphenol](/img/structure/B400079.png)
![4-Chloro-3,5-dimethyl-2-({[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B400081.png)

![[2,4-Dibromo-6-[(4-piperazin-1-ylphenyl)iminomethyl]phenyl] 2-bromobenzoate](/img/structure/B400085.png)


![(5E)-5-[[4-(diethylamino)phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B400090.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B400092.png)
![(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B400093.png)
![6-[(5Z)-5-[(2E)-2-(3-ethyl-5-phenyl-1,3-benzoxazol-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B400095.png)

